

# Benchmarking Diisobutyl Hydrogen Phosphate Against Commercial Extractants: A Comparative Guide

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## Compound of Interest

Compound Name: *Diisobutyl hydrogen phosphate*

Cat. No.: *B049206*

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In the realm of solvent extraction, the selection of an appropriate extractant is paramount to achieving efficient and selective separation of metal ions. This guide provides an objective comparison of **Diisobutyl hydrogen phosphate** with widely used commercial extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA), Cyanex 272, and PC-88A. The performance of these extractants is benchmarked based on available experimental data for the extraction of key transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).

While extensive data is available for the commercial extractants, there is a notable gap in the scientific literature regarding the performance of **Diisobutyl hydrogen phosphate** for the extraction of these specific metals. This guide presents the available data for the commercial standards to establish a performance benchmark and includes data on the structurally similar n-butyl isomer, Dibutyl hydrogen phosphate, where available, to provide a preliminary point of comparison. This highlights a clear need for further research to fully evaluate the potential of **Diisobutyl hydrogen phosphate** in these applications.

## Comparative Performance Data

The following tables summarize the extraction and separation performance of the selected extractants under various experimental conditions.

Table 1: Physicochemical Properties of Selected Organophosphorus Extractants

Property	Diisobutyl	Dibutyl	Di-(2-ethylhexyl)	Cyanex 272	PC-88A
	Hydrogen Phosphate	Hydrogen Phosphate	phosphoric acid		
CAS Number	6303-30-6[1] [2]	107-66-4[3]	298-07-7	25447-33-4	14802-03-0
Molecular Formula	C <sub>8</sub> H <sub>19</sub> O <sub>4</sub> P[1]	C <sub>8</sub> H <sub>19</sub> O <sub>4</sub> P[3]	C <sub>16</sub> H <sub>35</sub> O <sub>4</sub> P	C <sub>16</sub> H <sub>35</sub> O <sub>2</sub> P	C <sub>16</sub> H <sub>35</sub> O <sub>3</sub> P
Molecular Weight (g/mol)	210.21[1]	210.21[3]	322.43	290.44	306.44
Acidity (pKa)	Not available	Not available	~3.5	~6.0	~4.5
Solubility in Water	Moderately soluble[4]	Moderately soluble[4]	Low	Low	Low

Table 2: Extraction Efficiency (%) of Zinc (Zn<sup>2+</sup>)

Extractant	pH	Extractant Conc. (v/v %)	Aqueous Phase	Extraction Efficiency (%)	Reference
D2EHPA	2.5	20% in Kerosene	Leach Residue	~98.8%	[5]
D2EHPA	4.2	10%	Leach Solution	99.3%	[5]
Dibutylbutyl phosphonate	-	100%	0.58 M HCl	>99%	[6]
Cyanex 272	3.0-3.5	Not specified	Not specified	Efficient	[7]

Table 3: Extraction and Separation of Cobalt (Co<sup>2+</sup>) and Nickel (Ni<sup>2+</sup>)

Extractant	pH	Conditions	Observation	Reference
D2EHPA	5.71	4.8 mmol/dm <sup>3</sup> in n-heptane	83% Ni extraction	[8]
D2EHPA + TBP (1:1)	-	-	Improves Ni extraction, no effect on Co	[9][10][11]
Cyanex 272	-	-	Good Co/Ni separation	[12]
PC-88A	-	-	Good Co/Ni separation	[12]

Table 4: Extraction Efficiency (%) of Copper (Cu<sup>2+</sup>)

Extractant	pH	Extractant Conc. (v/v %)	Diluent	Extraction Efficiency (%)	Reference
D2EHPA	6	50% in Toluene	Toluene	98%	[13]
D2EHPA	-	-	1-octanol	66.67%	[14]
D2EHPA	5.71	4.8 mmol/dm <sup>3</sup> in n-heptane	n-heptane	93%	[8]

## Experimental Protocols

A generalized experimental protocol for the solvent extraction of metals is provided below. This can be adapted for specific extractants, metal ions, and matrices.

### 1. Preparation of Aqueous and Organic Phases:

- Aqueous Phase: Prepare a stock solution of the metal salt (e.g., sulfate or chloride) of known concentration in deionized water. Adjust the pH of the aqueous phase to the desired value using a suitable acid (e.g., H<sub>2</sub>SO<sub>4</sub>) or base (e.g., NaOH).
- Organic Phase: Prepare the organic phase by dissolving the extractant (**Diisobutyl hydrogen phosphate**, D2EHPA, Cyanex 272, or PC-88A) in a suitable organic diluent (e.g., kerosene, toluene, or n-heptane) to the desired concentration.

## 2. Solvent Extraction Procedure:

- Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel. A typical volume is 20-50 mL of each phase.
- Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
- Allow the phases to separate completely. The time for phase disengagement should be recorded.
- Carefully separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic.

## 3. Analysis of Metal Concentration:

- Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- The concentration of the metal ion in the organic phase can be calculated by mass balance:  
$$[M]_{\text{org}} = [M]_{\text{initial\_aq}} - [M]_{\text{final\_aq}}$$

## 4. Calculation of Extraction Efficiency and Distribution Coefficient:

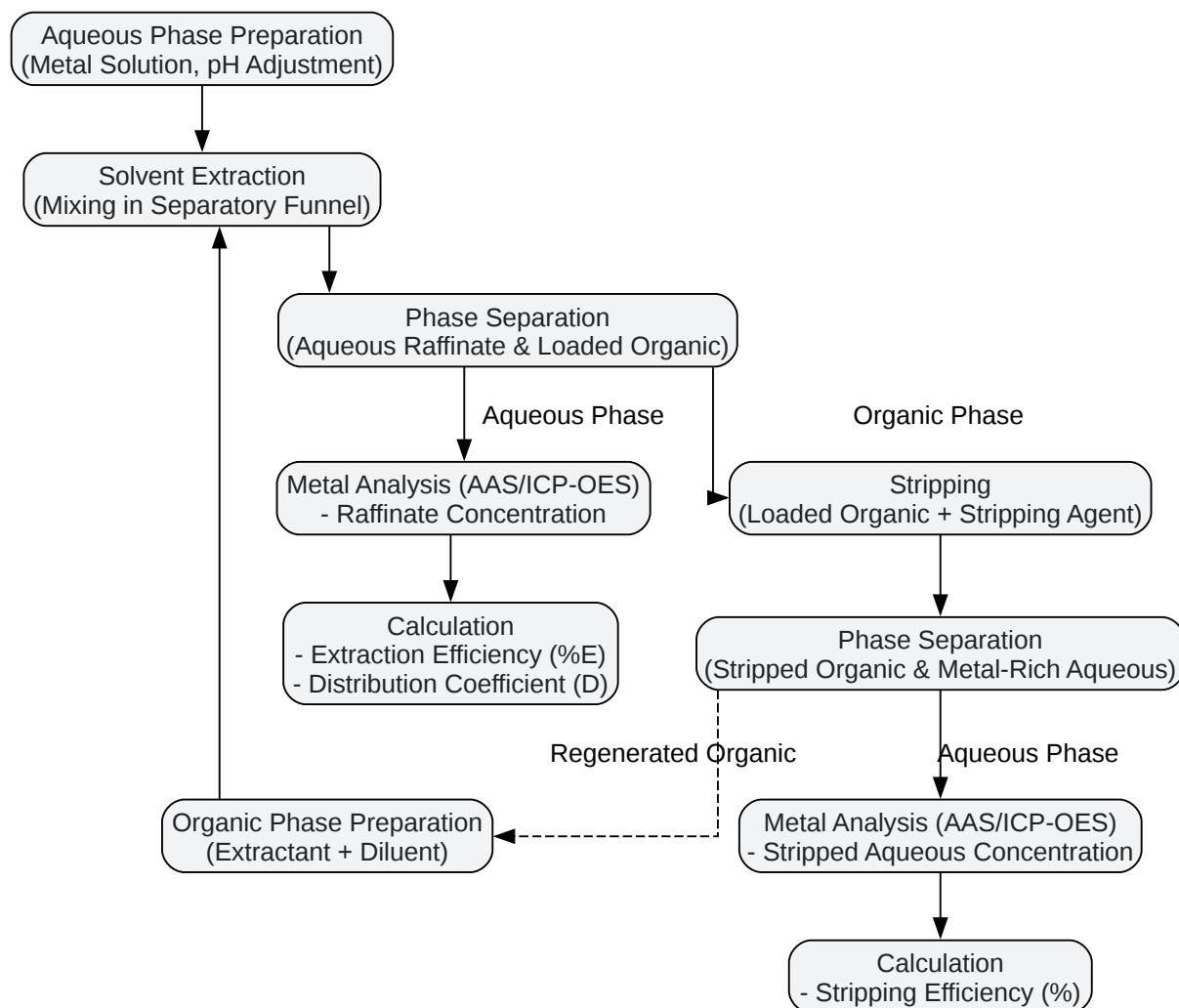
- Extraction Efficiency (%E): 
$$\%E = (([M]_{\text{initial\_aq}} - [M]_{\text{final\_aq}}) / [M]_{\text{initial\_aq}}) * 100$$
- Distribution Coefficient (D): 
$$D = [M]_{\text{org}} / [M]_{\text{final\_aq}}$$

## 5. Stripping Procedure:

- The loaded organic phase containing the extracted metal is contacted with a stripping solution (e.g., a strong acid like  $H_2SO_4$  or  $HCl$ ) at a specific concentration.
- The mixture is shaken for a set time to transfer the metal ions back to the aqueous phase.
- The phases are separated, and the metal concentration in the aqueous strip solution is determined to calculate the stripping efficiency.

## Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compared extractants.



Phosphoric Acid Derivatives	
Diisobutyl Hydrogen Phosphate	
C <sub>8</sub> H <sub>19</sub> O <sub>4</sub> P	Structure: (i-C <sub>4</sub> H <sub>9</sub> O) <sub>2</sub> P(O)OH
Dibutyl Hydrogen Phosphate	
C <sub>8</sub> H <sub>19</sub> O <sub>4</sub> P	Structure: (n-C <sub>4</sub> H <sub>9</sub> O) <sub>2</sub> P(O)OH
Di-(2-ethylhexyl) phosphoric acid (D2EHPA)	
C <sub>16</sub> H <sub>35</sub> O <sub>4</sub> P	Structure: (C <sub>8</sub> H <sub>17</sub> O) <sub>2</sub> P(O)OH

Phosphonic Acid Derivative	
2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A)	
C <sub>16</sub> H <sub>35</sub> O <sub>3</sub> P	Structure: (C <sub>8</sub> H <sub>17</sub> )(C <sub>8</sub> H <sub>17</sub> O)P(O)OH
Phosphinic Acid Derivative	
Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272)	
C <sub>16</sub> H <sub>35</sub> O <sub>2</sub> P	Structure: (C <sub>8</sub> H <sub>17</sub> ) <sub>2</sub> P(O)OH

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